molecular formula C12H11NO3 B14103372 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propenyl)- CAS No. 109853-54-5

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propenyl)-

Cat. No.: B14103372
CAS No.: 109853-54-5
M. Wt: 217.22 g/mol
InChI Key: MZFIOCKXBSMAKY-UHFFFAOYSA-N
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Description

3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a phenyl group and a propenoyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the propenoyl group, converting it into a saturated propanoyl group.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where nucleophiles replace the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Saturated propanoyl derivatives.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

Uniqueness: 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of the propenoyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Biological Activity

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propenyl)-, also known by its CAS number 141209-95-2, is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting relevant data tables.

  • Molecular Formula : C18H15NO3
  • Molecular Weight : 293.3166 g/mol
  • Structure : The compound features a five-membered oxazolidinone ring with a phenyl group and an enone moiety.

Biological Activity Overview

The oxazolidinone class is primarily recognized for its antimicrobial properties. Compounds in this class have shown effectiveness against a variety of pathogens, including resistant strains of bacteria.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. The compound under discussion has been evaluated for its efficacy against various microbial strains.

  • Mechanism of Action :
    • Oxazolidinones work by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation .
  • Efficacy Against Pathogens :
    • Studies have demonstrated that oxazolidinones can effectively combat Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propenyl)-:

  • Study on Antimicrobial Properties :
    • A study reported that oxazolidinone derivatives exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound showed promising minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.50 μg/mL against drug-susceptible strains .
  • Pharmacokinetic Profiles :
    • In vivo studies indicated favorable pharmacokinetic properties for related compounds in the oxazolidinone class, including oral bioavailability and half-life conducive to effective dosing regimens .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

CompoundMIC (μg/mL)Target PathogenReference
2-Oxazolidinone0.25–0.50Mycobacterium tuberculosis
Linezolid0.5–1MRSA
Novel Derivative<0.25VRE

Table 2: Pharmacokinetic Properties of Related Oxazolidinones

CompoundRouteDose (mg/kg)C_max (μg/mL)T_max (h)t_1/2 (h)Bioavailability (%)
Compound AOral1003024.22102
Compound BIntravenous1011.40.0312-

Properties

CAS No.

109853-54-5

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H11NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

MZFIOCKXBSMAKY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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